Secbumeton
Description
Classification and Chemical Grouping of Secbumeton
This compound's chemical structure dictates its classification and functional properties within the realm of agrochemicals.
This compound as a Triazine Herbicide
This compound is classified as a triazine herbicide, a broad category of chemical compounds widely employed in agriculture for effective weed control. wikipedia.orgwikipedia.orgherts.ac.uk Specifically, it is a derivative of 1,3,5-triazine (B166579). wikipedia.org In the context of herbicide resistance classification, this compound belongs to the Herbicide Resistance Action Committee (HRAC) Group C1 and the Weed Science Society of America (WSSA) Group 5. made-in-china.comherts.ac.uk
Methoxytriazine Subgroup
Within the broader triazine class, this compound is further categorized into the methoxytriazine subgroup of herbicides. made-in-china.comnih.gov This specific grouping highlights a key structural feature: it is a diamino-1,3,5-triazine characterized by the presence of a methoxy (B1213986) group at the 6-position of the triazine ring.
Historical Overview of this compound's Research Trajectory
While specific detailed historical accounts of this compound's individual research trajectory are not extensively documented in the provided information, its development and study are intrinsically linked to the broader research and application of triazine herbicides. The triazine class of herbicides, which includes compounds like Atrazine (B1667683) and Simazine (B1681756), has been a subject of extensive research since their introduction, focusing on their synthesis, efficacy, environmental fate, and mechanisms of action. This compound's emergence and continued study are part of this larger scientific endeavor to understand and manage weed populations in agricultural systems.
Mode of Herbicidal Action: Photosystem II Inhibition
The herbicidal efficacy of this compound stems from its specific mode of action, which involves the inhibition of photosynthesis in target plants. wikipedia.orgmade-in-china.comwikipedia.org this compound functions primarily by inhibiting Photosystem II (PSII). made-in-china.com
The mechanism of PSII inhibition involves the herbicide binding to the D1 protein located within the chloroplast thylakoid membranes of plants. This binding event effectively blocks the electron transport chain, a critical process for photosynthetic energy conversion. The interruption of electron transport subsequently compromises the plant's ability to fix carbon dioxide (CO₂) and produce essential energy molecules, adenosine (B11128) triphosphate (ATP) and nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH), which are vital for plant growth and survival. Beyond the direct energy deprivation, the blockage in electron transfer also leads to the generation of reactive oxygen species and oxidative stress, causing rapid cellular damage within the plant. This compound is absorbed by both the roots and leaves of plants, exhibiting limited translocation once absorbed. made-in-china.com
Significance of this compound in Agricultural Science and Environmental Research
This compound holds significant importance in agricultural science due to its application as a herbicide. It is primarily utilized for controlling the growth of various grasses and broadleaf weeds in agricultural fields, thereby contributing to enhanced crop yields. wikipedia.orgwikipedia.org
However, the use of this compound has also garnered attention in environmental research due to concerns regarding its environmental fate. The compound has been noted for its potential toxicity to aquatic organisms and its persistence in soil, leading to its detection in water samples and soil residues. wikipedia.org Consequently, its handling and application are subject to regulation by various agencies worldwide, including the European Chemicals Agency (ECHA) and the Environmental Protection Agency (EPA), with the aim of minimizing environmental risks. wikipedia.org Research efforts continue to focus on understanding the environmental behavior of triazine herbicides, including this compound, particularly concerning their stable chemical structure, slow degradation rates, and prolonged presence in the environment, which underscores the importance of their detection and potential removal strategies.
Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₉N₅O | wikipedia.orgmade-in-china.comfishersci.dknih.gov |
| CAS Number | 26259-45-0 | wikipedia.orgmade-in-china.comnih.govwikipedia.org |
| Molecular Weight | 225.29 g/mol | made-in-china.comfishersci.dkwikipedia.org |
| IUPAC Name | (RS)-N2-sec-butyl-N4-ethyl-6-methoxy-1,3,5-triazine-2,4-diamine | made-in-china.comnih.gov |
| Chemical Grouping | Triazine Herbicide, Methoxytriazine Subgroup | made-in-china.comnih.gov |
| HRAC Group | C1 | made-in-china.comherts.ac.uk |
| WSSA Group | 5 | made-in-china.comherts.ac.uk |
| Physical State | Solid | made-in-china.com |
| Mode of Action | Inhibition of photosynthesis at Photosystem II | made-in-china.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-N-butan-2-yl-4-N-ethyl-6-methoxy-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N5O/c1-5-7(3)12-9-13-8(11-6-2)14-10(15-9)16-4/h7H,5-6H2,1-4H3,(H2,11,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJMZZNVGNSWOOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=NC(=NC(=N1)NCC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8037594 | |
| Record name | Secbumeton | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8037594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26259-45-0 | |
| Record name | Secbumeton | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26259-45-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Secbumeton [ANSI:BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026259450 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,5-Triazine-2,4-diamine, N2-ethyl-6-methoxy-N4-(1-methylpropyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Secbumeton | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8037594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Secbumeton | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.216 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SECBUMETON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EG062W4WWU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Analytical Methodologies for Secbumeton
Sample Preparation and Extraction Techniques for Secbumeton Analysis
Liquid-Liquid Extraction (LLE)
Liquid-Liquid Extraction (LLE) is a foundational sample preparation technique often employed for the isolation of analytes from complex matrices. While conventional LLE methods are known for requiring large volumes of organic solvents and being time-consuming, they serve as a benchmark for more modern, miniaturized extraction techniques. herts.ac.ukciteab.com For the determination of triazine herbicides, including this compound, in samples such as honey, microwave-assisted ionic-liquid-impregnated resin solid-liquid extraction, which incorporates principles of LLE, has been developed. This method demonstrated good recoveries, ranging from 80.1% to 103.4%, with relative standard deviations (RSDs) below 6.8%. fishersci.co.uk
Microextraction Techniques
Microextraction techniques represent a significant advancement in sample preparation, offering reduced solvent consumption, faster extraction times, and enhanced sensitivity compared to traditional LLE. These techniques are widely applied for the analysis of various organic pollutants, including triazine herbicides like this compound. herts.ac.ukthegoodscentscompany.com
Single-Drop Microextraction (SDME)
Single-Drop Microextraction (SDME) is a miniaturized liquid-phase extraction technique. It involves the formation of a small drop of extraction solvent, typically in the microliter range, which is exposed to the sample solution for analyte extraction. SDME has been recognized as a viable sample preparation method for the analysis of various organic compounds, including triazine herbicides. herts.ac.uk While specific detailed research findings for this compound using SDME were not extensively detailed, the technique's general applicability for similar analytes, such as the preconcentration of vanadium using direct immersion-SDME with ionic liquid 1-hexyl-3-methylimidazolium (B1224943) hexafluorophosphate, underscores its potential for this compound analysis. thegoodscentscompany.com
Liquid-Phase Microextraction (LPME)
Liquid-Phase Microextraction (LPME) encompasses a range of techniques that utilize a minimal volume of solvent for extraction. This category includes methods like hollow-fiber liquid-phase microextraction (HF-LPME), which is a common membrane-based approach used in the analysis of triazine-polluted water. herts.ac.uk LPME techniques are valued for their efficiency and reduced environmental impact due to lower solvent consumption. herts.ac.ukthegoodscentscompany.com
Dispersive Liquid-Liquid Microextraction (DLLME)
Dispersive Liquid-Liquid Microextraction (DLLME) is a highly efficient and rapid microextraction technique, often cited for overcoming the drawbacks of classic LLE by significantly reducing organic solvent usage. citeab.com A specific variant, Dispersive Liquid-Liquid Microextraction based on Solidification of Floating Organic Droplet (DLLME-SFO), has been successfully developed for the determination of triazine herbicides, including this compound, in water and sugarcane samples. wikipedia.orgwikipedia.orgherts.ac.uk
In this method, a mixture of a low-density extraction solvent (e.g., 10 µL of 1-undecanol) and a disperser solvent (e.g., 100 µL of acetonitrile) is rapidly injected into the aqueous sample, forming a cloudy solution. This dispersion facilitates efficient mass transfer of the analyte into the organic phase, which then floats and can be collected after centrifugation. The addition of 5% (w/v) NaCl was also found to be beneficial for the extraction process. wikipedia.org
Key Performance Parameters for DLLME-SFO of Triazine Herbicides (including this compound) wikipedia.org
| Parameter | Value Range / Result |
| Repeatability (RSD%) | 0.03% to 5.1% |
| Linearity | 0.01-100 ppb |
| LODs | 0.008-0.037 ppb |
| Enrichment Factors | 195-322 |
| Relative Recoveries | 95.7-116.9% |
The method demonstrated excellent relative recoveries (95.7-116.9%) with RSDs below 8.6% for all samples, proving its effectiveness for this compound analysis in environmental and agricultural matrices. wikipedia.org DLLME is considered a "green chemistry" method due to its minimal solvent requirements. citeab.comwikipedia.orgbmrb.io Furthermore, variations like in-situ formed magnetic deep eutectic solvent (MDES) based DLLME have been explored for triazine herbicides in rice, showcasing the versatility of the technique. citeab.com
Micro-Solid Phase Extraction (µSPE) using Novel Adsorbents (e.g., MWCNTs-AG)
Micro-Solid Phase Extraction (µSPE) has emerged as an effective sample preparation technique, often employing novel adsorbents to enhance extraction efficiency. A notable development in this area is the Multi-walled Carbon Nanotubes-Agarose Gel micro-Solid Phase Extraction (MWCNTs-AG-µSPE). This method, coupled with Gas Chromatography-Mass Spectrometry (GC-MS), has been developed for the determination of triazine herbicides, including this compound, in water samples. americanelements.comwikipedia.orgfishersci.cathegoodscentscompany.com
The MWCNTs-AG adsorbent is prepared by a simple stirring method, mixing multi-walled carbon nanotubes (MWCNTs) with agarose (B213101) in deionized water to form a homogeneous dispersion. americanelements.comwikipedia.orgfishersci.ca Optimization of various parameters, including MWCNTs concentration, the type of conditioning solvent (isopropyl alcohol was found to be optimal), extraction time (20 minutes), desorption solvent (acetonitrile), and desorption time (10 minutes), was crucial for maximizing extraction efficiency. wikipedia.orgfishersci.cathegoodscentscompany.com
Analytical Performance of MWCNTs-AG-µSPE for this compound americanelements.comwikipedia.org
| Parameter | Value |
| Limit of Detection (LOD) | 0.340 µg L⁻¹ |
| Limit of Quantification (LOQ) | 1.136 µg L⁻¹ |
| Linearity (r²) | 0.9925-0.9981 |
| Relative Recoveries | 84.9-108% |
| RSD (n=3) | < 15.2% |
The MWCNTs-AG-µSPE method demonstrated superiority over agarose gel micro-solid phase extraction (AG-µSPE) alone for both atrazine (B1667683) and this compound. americanelements.comwikipedia.orgfishersci.ca This technique is considered simple, requires relatively short extraction times, and uses low amounts of organic solvents, aligning with principles of green chemistry. americanelements.comwikipedia.org
Electrokinetic Supercharging in Capillary Electrophoresis for Online Preconcentration
Electrokinetic Supercharging (EkS) in Capillary Electrophoresis (CE) is an advanced online preconcentration technique designed to significantly enhance the detection sensitivity of analytes. This method has been successfully applied for the online preconcentration and separation of this compound in water samples. wikipedia.orgfishersci.befishersci.fifishersci.ca
This compound, being a weak base with a pKa of approximately 4.4, becomes positively charged in an acidic medium, which is a critical characteristic for its effective preconcentration using EkS-CE. fishersci.be The optimization of various CE separation and preconcentration conditions was thoroughly investigated.
Optimized Conditions for EkS-CE of this compound wikipedia.orgfishersci.befishersci.fifishersci.ca
| Parameter | Optimized Condition |
| Leading Electrolyte | 100 mM sodium chloride, hydrodynamic injection (30 s, 50 mbar) |
| Sample Injection | Electrokinetic injection (250 s, +7 kV voltage) |
| Terminating Electrolyte | 100 mM Tris buffer, hydrodynamic injection (40 s, 50 mbar) |
| Background Electrolyte (BGE) | Sodium formate (B1220265) at pH 2.5 |
| Applied Voltage (Separation) | +25 kV |
This EkS-CE strategy dramatically improved this compound detection sensitivity. The enhancement was up to 3847-fold when compared to hydrodynamic injection and 2267-fold when compared to electrokinetic injection alone. wikipedia.orgfishersci.befishersci.fifishersci.ca
Analytical Performance of EkS-CE for this compound wikipedia.orgfishersci.befishersci.fifishersci.ca
| Parameter | Value |
| Limit of Detection (LOD) | 0.03 µg L⁻¹ |
| Repeatability (RSD) | < 4% (n=5) |
| Linear Range | 0.1–500 µg L⁻¹ |
| Linearity (R²) | 0.9997 |
| Recoveries (Environmental Water) | 85.7-105.6% |
The achieved limit of detection was sufficiently low for the analysis of this compound in water samples, even at concentrations below its maximum residual limit (0.1 µg L⁻¹). wikipedia.orgfishersci.befishersci.fifishersci.ca The method demonstrated good linearity and excellent recoveries in environmental water samples, highlighting its robustness and applicability for trace analysis. wikipedia.orgfishersci.befishersci.fifishersci.ca
Development and Validation of Novel Analytical Methods for this compound in Diverse Matrices
The accurate determination of this compound in complex matrices necessitates the development of highly selective and sensitive analytical techniques. Recent advancements have focused on enhancing extraction efficiency, improving detection limits, and ensuring method reliability across environmental and agricultural samples.
Environmental Samples (e.g., Water, Soil)
This compound is a known environmental contaminant, frequently detected in water bodies and soil residues due to its persistence ontosight.ai. Consequently, rapid and precise analytical methods are indispensable for assessing its presence and impact.
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a fundamental technique for this compound analysis in water and soil samples capes.gov.brsemanticscholar.org. Advancements in sample preparation, such as solid-phase membrane tip extraction (SPMTE) coupled with GC-MS, have enabled fast, selective, eco-friendly, and reproducible analysis of triazine herbicides, including this compound, in stream and lake waters. Retention times for this compound in such methods are typically around 8.51 minutes researchgate.netresearchgate.net.
For rapid screening of contaminants in water, a method employing Direct Analysis in Real Time (DART) ionization coupled with Orbitrap high-resolution mass spectrometry (HRMS) has been developed. This approach allows for the analysis and identification of this compound at nanogram per milliliter (ng/mL) concentration levels lcms.cz.
Capillary Electrophoresis (CE) with electrokinetic supercharging represents another innovative online preconcentration technique for this compound in water samples. This method significantly enhances detection sensitivity, achieving a limit of detection (LOD) as low as 0.03 µg L⁻¹ cabidigitallibrary.orgukm.edu.my. Recoveries for this compound in environmental water samples using this method have been reported to range from 85.7% to 105.6% cabidigitallibrary.orgukm.edu.my.
In soil matrices, microwave-assisted extraction (MAE) utilizing ethyl acetate (B1210297) as an extractant, followed by GC-MS detection, has proven effective for triazine herbicides. This method offers advantages in solvent economy, reduced extraction time, and lower power consumption semanticscholar.org.
Agricultural Commodities and Vegetable Samples
This compound is widely applied in agriculture, making its monitoring in food products essential for consumer safety scientificlabs.iesigmaaldrich.com. Analytical reference standards for this compound are routinely employed for its quantification in agricultural commodities and vegetable samples using various chromatography techniques scientificlabs.iesigmaaldrich.com.
Ultra-high-performance liquid chromatography high-resolution mass spectrometry (LC-HRMS) has emerged as a powerful tool for the simultaneous identification and quantification of a vast array of pesticide residues, including this compound, in complex food matrices such as cereals, fruits, and vegetables mdpi.comresearchgate.net.
Specific methods like ionic liquid foam flotation solid phase extraction coupled with high-performance liquid chromatography (HPLC) have been established for the extraction and determination of this compound and other triazine herbicides in vegetable samples. Recoveries for this compound in these samples typically range from 78.64% to 104.37% ebi.ac.uk. Similarly, for corn samples, ionic liquid-based foam flotation followed by solid phase extraction and HPLC analysis demonstrated recoveries from 85.9% to 104.0% ebi.ac.uk.
For fruit juice samples, an effervescence-assisted microextraction method based on an acidic ionic liquid packed syringe, followed by HPLC, has been developed for the determination of triazine herbicides, including this compound jlu.edu.cn.
Application of Molecularly Imprinted Polymers (MIPs) in this compound Analysis
Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered with specific recognition sites, mimicking biological receptors, offering high affinity and selectivity for target molecules researchgate.netmdpi.comresearchgate.net. This makes MIPs an excellent solution for selective and sensitive determination of this compound in complex matrices where structurally similar compounds may coexist researchgate.netmdpi.comresearchgate.net.
Thin film molecularly imprinted polymers have been developed for the analysis of this compound, demonstrating an imprinting factor (IF) of approximately 1.5 mun.ca. Furthermore, the integration of MIPs with nanoparticles has shown promise in enhancing the inherent properties of the polymers, leading to improved analytical performance researchgate.netmdpi.comresearchgate.net.
A notable application involves molecularly imprinted polymers immobilized on carbon nanotubes (MIP-CNTs). These materials have been successfully utilized for the determination of this compound and related triazine herbicides in samples such as peppermint mint and tea researchgate.netmdpi.comnih.govmipdatabase.com. These monolithic stirring extraction units are designed to create selective cavities for this compound, and their quantitative analysis is typically performed using GC-MS mdpi.comnih.gov.
Quality Assurance and Quality Control in this compound Analysis
Ensuring the reliability and accuracy of analytical results for this compound requires rigorous quality assurance (QA) and quality control (QC) measures. Key parameters include limits of detection and quantification, as well as assessments of repeatability and reproducibility.
Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical performance characteristics that define the lowest concentrations of an analyte that can be reliably detected and quantified, respectively. For this compound analysis, these limits vary depending on the matrix and the analytical methodology employed.
Table 1: Limits of Detection (LOD) and Quantification (LOQ) for this compound in Various Matrices
| Analytical Method | Matrix | LOD | LOQ | Reference |
| Capillary Electrophoresis (CE) with Electrokinetic Supercharging | Water | 0.03 µg L⁻¹ | Not specified | cabidigitallibrary.orgukm.edu.my |
| Ionic Liquid Foam Flotation SPE-HPLC | Vegetable Samples | 1.75 µg/kg (for this compound) | Not specified | ebi.ac.uk |
| MIP-CNTs with GC-MS | Peppermint Mint, Tea | 0.4 - 2.5 µg L⁻¹ | Not specified | researchgate.netmdpi.comnih.gov |
| Effervescence Assisted Microextraction-HPLC | Fruit Juice | 0.16 ng/mL | 0.54 ng/mL | jlu.edu.cn |
For broader pesticide screening methods like LC-HRMS in cereals and fruits/vegetables, a high percentage of target molecules, including pesticides, meet quantification criteria at the lowest validated levels (92% in cereals and 98% in fruits/vegetables) mdpi.comresearchgate.net.
Repeatability and Reproducibility
Repeatability and reproducibility are measures of precision, indicating the consistency of results under the same conditions (repeatability) and under different conditions (reproducibility). These parameters are crucial for validating the robustness of analytical methods.
Table 2: Repeatability and Reproducibility Data for this compound Analytical Methods
| Analytical Method | Matrix | Precision Parameter (RSD) | Reference |
| Capillary Electrophoresis (CE) with Electrokinetic Supercharging | Water | < 4% (n=5) (Repeatability) | cabidigitallibrary.orgukm.edu.my |
| Ionic Liquid Foam Flotation SPE-HPLC | Vegetable Samples | 1.44% - 6.45% (RSD) | ebi.ac.uk |
| MIP-CNTs with GC-MS | Peppermint Mint, Tea | 3% - 9% (Intra-day RSD), 9% - 15% (Inter-day RSD), < 13% (Overall RSD) | mdpi.comnih.gov |
| Microwave-assisted extraction GC-MS | Soil | < 8.41% (RSD) | semanticscholar.org |
| Effervescence Assisted Microextraction-HPLC | Fruit Juice | < 8.3% (Intra-day and Inter-day precision) | jlu.edu.cn |
| UHPLC/ESI Q-Orbitrap MS | Fruits, Vegetables | ≤ 20% (Intermediate precision for 99.3% in fruits, 99.1% in vegetables) | researchgate.net |
These data demonstrate that validated analytical methods for this compound exhibit acceptable levels of precision, ensuring reliable detection and quantification across various sample types.
Recovery Rates and Matrix Effects
The accurate quantification of this compound in various matrices necessitates robust analytical methodologies that account for factors such as recovery rates and matrix effects. These parameters are crucial for ensuring the reliability and precision of analytical results, particularly in complex sample environments.
Detailed Research Findings
Recovery Rates
Recovery rates indicate the efficiency with which an analytical method can extract and detect an analyte from a given matrix. For this compound, studies have investigated its recovery in different matrices using various extraction and detection techniques.
In an assessment of triazine herbicides in soil using microwave-assisted extraction (MAE) followed by gas chromatography-mass spectrometry (GC-MS) detection, this compound demonstrated acceptable recovery rates across multiple fortification levels. The method utilized ethyl acetate as the extractant and was optimized for parameters such as temperature and extraction time. Recoveries for this compound in soil ranged from 91.8% to 98.2%, with relative standard deviations (RSDs) generally below 5% semanticscholar.org. These results highlight the method's accuracy and applicability for this compound analysis in soil samples. semanticscholar.org
The specific recovery data for this compound in soil is presented in Table 1.
Table 1: Recovery Rates of this compound in Soil using MAE-GC-MS semanticscholar.org
| Fortification Level (µg·L⁻¹) | Recovery (%) | RSD (%) (n=3) | Analytical Method | Matrix |
| 10 | 91.8 | 4.95 | MAE-GC-MS | Soil |
| 20 | 98.2 | 4.67 | MAE-GC-MS | Soil |
| 50 | 96.6 | 5.01 | MAE-GC-MS | Soil |
Matrix Effects
Matrix effects refer to the influence of co-extracted components from a sample on the analytical signal of the target analyte, leading to signal suppression or enhancement. These effects are particularly prevalent in mass spectrometry-based methods (LC-MS/MS and GC-MS/MS) due to interference with the ionization process or analyte transfer mdpi.com. Effective analytical methods must minimize or compensate for matrix effects to ensure accurate quantification thermofisher.comnih.gov.
For this compound, matrix effects have been evaluated in plant matrices such as tomato and okra using ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS). The matrix effect (ME) is often expressed as a percentage, where values close to 0% indicate minimal effect, negative values suggest signal suppression, and positive values indicate signal enhancement nemc.us.
In the study evaluating matrix effects of pesticides in tomato and okra, this compound exhibited varying degrees of matrix influence depending on the specific matrix. In tomato, a slight signal suppression was observed, with a matrix effect of -2.19%. Conversely, in okra, a notable signal enhancement was recorded, with a matrix effect of 67.05% researchgate.net. These findings underscore the matrix-dependent nature of signal interference and the importance of employing appropriate compensation strategies, such as matrix-matched calibration, to ensure accurate quantification thermofisher.comresearchgate.net.
The matrix effect data for this compound in different plant matrices is presented in Table 2.
Table 2: Matrix Effects of this compound in Plant Matrices using UHPLC-MS/MS researchgate.net
| Analyte | Matrix | Matrix Effect (%) | Analytical Method |
| This compound | Tomato | -2.19 | UHPLC-MS/MS |
| This compound | Okra | 67.05 | UHPLC-MS/MS |
The observed matrix effects necessitate careful consideration during method development and validation. Strategies such as matrix-matched calibration curves are commonly employed to mitigate the impact of matrix interferences, ensuring that the calibration accurately reflects the analyte's response within the complex sample environment thermofisher.comnih.govresearchgate.net. Dilution of extracts can also help reduce matrix effects, though it requires highly sensitive instrumentation to maintain detection limits thermofisher.comlcms.cz.
Environmental Fate and Behavior of Secbumeton
Transport and Distribution in Environmental Compartments
The transport and distribution of Secbumeton are influenced by its physicochemical properties and interactions with different environmental matrices.
This compound exhibits persistence in soil, which is a significant environmental concern ontosight.ai. When applied to agricultural fields, pesticides like this compound are adsorbed by the roots of seedling weeds researchgate.net. Its mobility in soil is characterized by a high leaching potential, indicated by a GUS (Groundwater Ubiquity Score) leaching potential index of 3.24 herts.ac.uk. Furthermore, this compound is considered moderately mobile concerning its potential for loss via drain flow herts.ac.uk. Adsorption processes play a crucial role in controlling the migration of pesticides from soil into water bodies through leaching, thereby influencing the extent of surface and groundwater contamination researchgate.net. The degradation and leaching of pesticides in soil are governed by several factors, including irrigation practices, pH of water, and temperature researchgate.net.
This compound has been detected in water samples, raising concerns about its potential toxicity to aquatic organisms ontosight.ai. It is classified as an "Environmentally hazardous substance, solid, n.o.s." for transport purposes lgcstandards.com. Triazine herbicides, including this compound, are frequently detected in aqueous environments nih.gov. Studies indicate that "tryns" (such as ametryn, prometryn, simetryn, and terbutryn) can be transformed into "tons" (including atraton, prometon, this compound, and terbumeton) through ozonation processes during water treatment nih.gov. This compound is recognized as a toxic pollutant that contaminates water resources researchgate.net. Research has explored the removal of this compound from water using composite nanoadsorbents researchgate.netmdpi.comresearchgate.net. The contamination of surface and groundwaters by pesticides is an increasing issue in agricultural regions, often attributed to inadequate pesticide management and enhanced by precipitation and/or irrigation, which facilitate runoff or leaching through the soil researchgate.net. In some instances, pesticide concentrations in water have been reported to exceed the European Union's drinking water limit of 0.1 µg·L−1 researchgate.net.
Information regarding the atmospheric transport of this compound is limited in the available data. While the "photochemical oxidative DT₅₀ (hrs) as indicator of long-range air transport risk" is a relevant parameter, specific values for this compound are not provided in the search results herts.ac.uk.
Water Bodies (Surface Water, Groundwater)
Degradation Pathways and Kinetics
The degradation of this compound in the environment involves various processes, primarily biodegradation.
Biodegradation refers to the transformation of a substance by microorganisms fao.org. This process is influenced by several environmental factors, including the presence of oxygen (aerobic/anaerobic conditions), nutrient availability, the size of the microbial population, and the adaptation of microorganisms fao.org. Microbial degradation is considered a cost-effective and environmentally friendly approach for eco-restoration researchgate.net.
Microbes are known to metabolize s-triazine herbicides, including this compound, through enzyme-catalyzed hydrolysis reactions researchgate.net. This hydrolytic degradation of substituents on the s-triazine ring typically yields cyanuric acid as an intermediate product mdpi.com. Cyanuric acid is subsequently metabolized further into ammonia (B1221849) and carbon dioxide mdpi.com. Both microbial-free cells and the combination of nanomaterials with indigenous microbes have demonstrated efficiency in degrading s-triazine herbicides in laboratory and field trials mdpi.com.
Environmental Fate Indices of this compound
The following table summarizes key environmental fate indices for this compound, providing insights into its behavior in various environmental compartments.
| Property | Value | Interpretation | Source |
| GUS Leaching Potential Index | 3.24 | High leachability | herts.ac.uk |
| Potential for Loss via Drain Flow | Moderately mobile | Calculated | herts.ac.uk |
Abiotic Degradation Processes (e.g., Hydrolysis, Photolysis)
This compound, like other chemical compounds, undergoes abiotic degradation processes in the environment, including hydrolysis and photolysis. Hydrolysis rates for this compound at 20°C demonstrate a dependence on pH. The hydrolysis rate is higher under acidic conditions (pH 1) compared to alkaline conditions (pH 13). usda.gov
Table 1: this compound Hydrolysis Rates at 20°C
| pH Value | Hydrolysis Rate (per day) |
| 1 | 0.023 |
| 13 | 0.004 |
Factors Influencing Environmental Fate
The environmental fate of this compound is influenced by a complex interplay of various factors, including soil characteristics, climatic conditions, and adsorption-desorption processes.
Soil Characteristics (e.g., pH, Organic Matter Content)
Soil characteristics play a significant role in determining the fate of this compound. The adsorption of organic chemicals to soil colloids generally increases as soil pH decreases. ucr.edu For this compound, an inverse relationship has been observed between soil pH and its adsorption to soil colloids: as pH increases, less herbicide is adsorbed by the soil, making more of it available for plant absorption. ucr.edu This relationship is consistent for this compound and prometryne but differs for atrazine (B1667683). ucr.edu
Organic matter (OM) content and clay content are also crucial in determining the extent of adsorption. nih.gov While specific data for this compound regarding the correlation between degradation rate and OM/clay content were not provided, for other pesticides, a positive correlation between degradation rate and both clay and OM content, and a negative correlation with pH, has been observed. nih.gov
Climatic Conditions (e.g., Temperature, Rainfall)
Climatic conditions, particularly temperature, influence the environmental fate of this compound. Elevated temperatures can enhance the diffusion and desorption of analytes from the soil matrix, which can improve extraction efficiency but also increase the risk of compound decomposition. semanticscholar.org Studies on the adsorption of this compound from water have shown that temperature influences the thermodynamic parameters of the adsorption process. cabidigitallibrary.org
Table 2: Thermodynamic Parameters for this compound Adsorption
| Temperature (°C) | ΔG° (kJ/mol) |
| 20 | -5.89 |
| 25 | -5.81 |
| 30 | -5.71 |
The negative enthalpy change (ΔH° = -11.08 kJ/mol) indicates that the adsorption of this compound is an exothermic process, while the negative entropy change (ΔS° = -1.78×10⁻² kJ/mol K) suggests a decrease in entropy during adsorption. cabidigitallibrary.org While direct information on the impact of rainfall on this compound leaching was not explicitly found, rainfall is a general factor influencing the transport of pesticides in the environment.
Adsorption and Desorption Processes
Adsorption to soil particles is a key process that affects the effectiveness and mobility of pesticides like this compound. Adsorption reduces the availability of the pesticide, thereby limiting its phytotoxicity. ucr.edu The processes of adsorption and desorption are influenced by several factors, including the physicochemical properties of the pesticide itself, the nature of the adsorbent (e.g., clay), the electrical potential of clay surfaces, temperature, and soil pH. ucr.edu
Research on the removal of this compound from water using a nano-adsorbent demonstrated a 90% removal capacity under optimized conditions, including a pH of 7, a temperature of 20°C, and a contact time of 30 minutes. researchgate.netcabidigitallibrary.orgmdpi.comnih.govtandfonline.com Kinetic modeling of this adsorption process indicated pseudo-second-order kinetics and a liquid film diffusion mechanism. cabidigitallibrary.org
Environmental Modeling of this compound Fate and Transport
Environmental modeling plays a crucial role in predicting the fate and transport of chemical compounds like this compound in various environmental compartments. The existence of Quantitative Structure-Activity Relationship (QSAR) models for predicting the soil adsorption coefficient (Koc) for this compound suggests that efforts have been made to model its environmental behavior. qsardb.org Understanding the complex interplay of factors influencing degradation and adsorption is essential for accurately predicting the environmental fate and transport of such compounds. nih.gov
Ecotoxicology and Ecological Impact of Secbumeton
Effects on Non-Target Organisms
The ecological impact of secbumeton extends to various non-target organisms across aquatic and terrestrial environments, as well as influencing plant physiology beyond its direct herbicidal action.
This compound poses a significant risk to aquatic ecosystems. It is categorized with a "moderate alert" for acute fish ecotoxicity. herts.ac.uk As a member of the triazine herbicide group, this compound contributes to the threat faced by diverse aquatic creatures, including fish, amphibians, crabs, beneficial algae, and other micro and macro marine organisms. mdpi.comnih.gov Research indicates that residues of triazine herbicides, to which this compound belongs, can accumulate in high concentrations within the liver and other bodily tissues of fish. mdpi.com
Table 1: Summary of this compound's Ecotoxicity to Aquatic Organisms
| Organism Group | Ecotoxicity Alert/Classification | Observed Effects | Data Availability |
| Fish | Moderate acute ecotoxicity herts.ac.uk | Residue accumulation in tissues mdpi.com | Available herts.ac.ukmdpi.com |
| Algae | Very toxic with long lasting effects lgcstandards.comechemi.com | Potential low risk spiedigitallibrary.org, general threat to beneficial algae mdpi.comnih.gov | Limited specific data for acute/chronic EC50/NOEC herts.ac.uk |
| Daphnia | Very toxic with long lasting effects lgcstandards.comechemi.com | No significant risk effect in one study spiedigitallibrary.org | Available spiedigitallibrary.org |
| General Aquatic Organisms | Very toxic with long lasting effects lgcstandards.comechemi.com | Threat to amphibians, crabs, micro/macro marine organisms mdpi.comnih.gov | Available lgcstandards.comechemi.commdpi.comnih.gov |
Specific detailed ecotoxicity data concerning this compound's effects on soil microorganisms and earthworms are limited in available public databases. The University of Hertfordshire's AERU database indicates that while mammalian acute oral toxicity data is available (LD₅₀ > 1000 mg kg⁻¹), data for non-target plants are noted as missing, and no specific entries for soil microorganisms or earthworms are provided. herts.ac.uk While s-triazine herbicides, as a class, are known for their persistence and potential to leach into groundwater due to low soil adsorption, direct evidence detailing this compound's specific toxicological impact on soil microbial communities or earthworms within the scope of this review is not extensively documented. mdpi.comnih.gov
This compound functions primarily as a herbicide by inhibiting photosynthesis at photosystem II. herts.ac.ukresearchgate.net Beyond this direct herbicidal action, specific documented physiological effects of this compound on non-target plants are not extensively detailed in the provided sources. The AERU database explicitly states that data for non-target plants are missing. herts.ac.uk While pesticides, in general, are known to broadly affect non-target organisms, including plants, by influencing growth, reproduction, and metabolic or physiological status, specific non-herbicidal physiological impacts of this compound on non-target plants are not well-characterized in the current literature. farmpep.netdowntoearth.org.in
Terrestrial Organisms (e.g., Soil Microorganisms, Earthworms)
Bioaccumulation and Biomagnification Potential
The potential for a chemical compound to bioaccumulate and biomagnify within ecological food webs is a significant concern for environmental risk assessment. Bioaccumulation refers to the uptake and retention of a substance by an organism from its surrounding environment (e.g., water, food), while biomagnification describes the increasing concentration of a substance in the tissues of organisms at successively higher trophic levels.
Information regarding this compound's bioaccumulation potential presents some variability across sources. One safety data sheet indicates "No" for bioaccumulation nih.gov. However, other sources suggest a potential for bioaccumulation and biomagnification. This compound has been listed as having a bioaccumulation potential in some assessments. The human biomagnification of this compound has been linked to various negative toxicological responses, implying its capacity to accumulate in living tissues. Furthermore, it is noted that many pesticides, particularly those that are persistent, have a high potential for bioaccumulation and biomagnification in the aquatic food chain, posing a serious threat to ecologically important organisms. The presence of this compound in water bodies, as detected in some river basins, underscores the importance of understanding its uptake and transfer through trophic levels.
Synergistic and Antagonistic Effects with Other Contaminants
Environmental systems are often exposed to complex mixtures of chemical contaminants rather than single substances. The combined effects of these mixtures can be additive, synergistic (where the combined effect is greater than the sum of individual effects), or antagonistic (where one substance reduces the effect of another). nih.gov Assessing the total health impact of combined exposure to various contaminants, including pesticide residues, is challenging and often remains largely unknown.
While the general concept of "cocktail effects" from chronic, low-level exposure to chemical mixtures is a growing area of concern, leading to subtle yet significant impacts on ecosystem resilience and biodiversity, specific detailed research findings on the synergistic or antagonistic effects of this compound with other contaminants are not explicitly provided in the available search results. Studies on other pesticide mixtures, such as organophosphate and carbamate (B1207046) pesticides, have demonstrated additive and synergistic toxicity in aquatic organisms, with the degree of synergism sometimes increasing at higher exposure concentrations. Similarly, mixtures of perfluorinated compounds have shown strong synergistic effects on the mortality and offspring rates of Daphnia magna. The toxicological interactions are influenced by the mode of action and pharmacokinetics of individual compounds, as well as the biological sensitivity of non-target microorganisms. The lack of specific data for this compound highlights a research gap in understanding its combined ecological effects within complex environmental matrices.
Long-Term Ecological Consequences
The long-term ecological consequences of herbicide use, including compounds like this compound, extend beyond immediate acute toxicity. Chronic, low-level exposure to agrochemicals can have subtle yet significant impacts on ecosystem resilience and biodiversity over extended time scales. Pesticides, by their design, are intended to act against organisms, and achieving absolute selectivity (i.e., limiting effects only to target species) is difficult.
General long-term impacts of agrochemical pollution include water body eutrophication due to excess nutrients, soil degradation through negative impacts on microbial communities, and biodiversity loss, as pesticides can harm non-target organisms such as beneficial insects, pollinators, and wildlife. Even when residues decline to undetectable levels, delayed toxic effects can occur, and sublethal effects can seriously impact the long-term viability of populations. For instance, the loss of biodiversity in aquatic ecosystems has been correlated with pesticide residues in waters and sediments, leading to changes in the structure and function of invertebrate communities. While specific long-term ecological consequence studies focusing solely on this compound are not detailed in the provided information, its classification as a triazine herbicide, which inhibits photosynthesis herts.ac.uksigmaaldrich.com, suggests a potential for similar broad ecological impacts if present persistently in the environment. The continuous introduction of such compounds into aquatic environments poses a threat to aquatic creatures like fish, amphibians, crabs, and beneficial algae.
Herbicide Resistance and Secbumeton
Mechanisms of Resistance to Secbumeton
Resistance to this compound, like other PSII-inhibiting herbicides, primarily arises through two main mechanisms: target-site resistance (TSR) and non-target-site resistance (NTSR), also known as metabolic resistance r4p-inra.fr.
Target-site resistance (TSR) occurs when the herbicide's intended molecular target within the plant is altered, reducing or eliminating the herbicide's ability to bind and exert its effect. For this compound and other triazine herbicides, the primary target is the D1 protein of Photosystem II (PSII) researchgate.netmdpi.com. This protein is encoded by the chloroplast-located psbA gene mdpi.com.
Mutations in the psbA gene lead to amino acid substitutions in the D1 protein, which can significantly decrease the binding affinity of triazine herbicides without severely impairing the plant's photosynthetic efficiency researchgate.net. A well-known example is the Ser-264-Gly mutation in the psbA gene, which confers resistance to atrazine (B1667683) and other PSII inhibitors in numerous weed species researchgate.net. Another reported substitution is Ala-251-Val, which also confers resistance to certain PSII inhibitors researchgate.net. Resistance to this compound has been directly linked to alterations in the D1 protein of photosystem II, encoded by the psbA gene r4p-inra.fr.
Non-target-site resistance (NTSR), or metabolic resistance, involves mechanisms that reduce the amount of active herbicide reaching the target site or enhance its detoxification within the plant researchgate.net. This type of resistance does not involve changes to the herbicide's molecular target. Instead, it often relies on the plant's ability to metabolize or sequester the herbicide more rapidly or efficiently than susceptible biotypes.
Key enzyme systems frequently implicated in metabolic resistance include cytochrome P450 monooxygenases (P450s) and glutathione (B108866) S-transferases (GSTs) mdpi.com. These enzymes can detoxify herbicides through various biochemical reactions, such as hydroxylation, dealkylation, or conjugation, rendering them inactive or less toxic mdpi.com. The overexpression of genes encoding these detoxification enzymes is a common molecular basis for NTSR mdpi.com. In some cases, the lack of target-site mutations in herbicide-resistant biotypes points towards NTSR as the underlying mechanism researchgate.net.
Target-Site Resistance (TSR)
Evolution and Spread of Resistance in Weed Populations
The evolution and spread of herbicide resistance in weed populations are direct consequences of strong selection pressure exerted by continuous and repeated application of herbicides with the same mode of action researchgate.net. When a herbicide is applied, susceptible weeds are controlled, while naturally occurring resistant individuals survive and reproduce. Over time, these resistant individuals proliferate, increasing the frequency of resistance alleles within the population.
Factors contributing to the rapid evolution and spread of resistance include:
Monoculture and continuous use of the same herbicide: This maximizes selection pressure for resistant biotypes.
High weed seed bank density: A larger initial population increases the probability of resistant individuals being present.
Dispersal mechanisms: Wind, water, agricultural machinery, and animal movement can facilitate the spread of resistant seeds or pollen to new areas.
Genetic and Molecular Basis of Resistance
The underlying genetic and molecular changes are fundamental to understanding herbicide resistance. These changes can involve specific gene mutations or alterations in gene expression and regulation.
As this compound inhibits PSII, mutations in the psbA gene are a primary genetic basis for target-site resistance. The psbA gene encodes the D1 protein, a critical component of the PSII reaction center mdpi.com. Amino acid substitutions in the D1 protein alter the herbicide binding site, reducing the affinity of triazine herbicides.
Several psbA mutations have been identified that confer resistance to PSII inhibitors, including this compound. These mutations lead to changes in specific amino acid residues within the D1 protein, impacting the binding pocket.
Table 1: Common psbA Gene Mutations Conferring Triazine Resistance
| Amino Acid Position (D1 Protein) | Wild Type Amino Acid | Mutant Amino Acid | Consequence |
| 264 | Serine (Ser) | Glycine (Gly) | Reduced triazine binding; widely reported for atrazine and other PSII inhibitors researchgate.net. |
| 251 | Alanine (Ala) | Valine (Val) | Confers resistance to certain PSII inhibitors researchgate.net. |
These mutations demonstrate how a single amino acid change can significantly alter a protein's interaction with a herbicide, leading to resistance.
Beyond target-site mutations, changes in gene expression and regulation play a crucial role in non-target-site resistance. Resistant weed biotypes can exhibit altered expression levels of genes involved in herbicide metabolism, transport, or sequestration.
For instance, overexpression of genes encoding detoxification enzymes such as cytochrome P450 monooxygenases and glutathione S-transferases is a common mechanism of metabolic resistance mdpi.com. These enzymes are responsible for breaking down or conjugating the herbicide, thereby reducing its concentration at the target site mdpi.com. Studies on other herbicides have shown that resistant biotypes can constitutively express these genes at higher levels, or their expression can be significantly induced upon herbicide exposure mdpi.comnih.gov.
Furthermore, genes involved in herbicide transport, such as ATP-binding cassette (ABC) transporters, can also be overexpressed, leading to increased sequestration of the herbicide into vacuoles or other cellular compartments, effectively preventing it from reaching its site of action scielo.brredalyc.org. These changes in gene expression highlight the complex molecular adaptations that weeds can develop to overcome herbicide activity.
Risk Assessment and Management of Secbumeton
Methodologies for Environmental Risk Assessment
Environmental risk assessment methodologies aim to understand and quantify the potential harm a substance may pose to the environment. This involves a systematic evaluation of emissions, pathways, transformation, and degradation to estimate concentrations in environmental compartments metals-toolbox.com.
Qualitative risk assessment is a foundational approach that identifies risks requiring further analysis and determines necessary controls based on their potential impact destcert.com. This method relies on descriptive scales and expert judgment, often categorizing risks using terms such as "high," "medium," and "low" destcert.comsafetyculture.com. It is frequently scenario-based, analyzing potential risk situations and their outcomes, and is particularly useful for initial risk identification and prioritization when precise numerical data are unavailable or difficult to quantify destcert.comalertmedia.comfao.org. A common tool in qualitative analysis is the risk matrix, which visually represents risks based on their likelihood and potential impact, aiding in prioritization and resource allocation destcert.comalertmedia.com.
Quantitative risk assessment provides numerical expressions of risk and indicates attendant uncertainties fao.org. This methodology evaluates risks by estimating the probability and potential impact of specific threats using numerical data and statistical methods safetyculture.comalertmedia.com. It offers a deeper dive into high-priority risks identified during the qualitative phase, providing detailed, numerical insights for informed decision-making on critical risks destcert.com. Quantitative risk analysis critically examines plant processes and design to provide a relative measure of the likelihood and severity of various possible hazardous events environmentclearance.nic.in.
Exposure assessment involves the qualitative and/or quantitative evaluation of the likely intake of chemical agents, such as Secbumeton, via various pathways fao.orgfao.org. It determines the emissions, pathways, and rates of movement of a substance and its transformation or degradation to estimate the concentrations or doses to which environmental compartments may be exposed metals-toolbox.com. This assessment is essential to determine if an identified hazard effectively implies a risk, and it can be determined through modeling or monitoring metals-toolbox.com. Environmental exposure models predict the concentration of a chemical based on its physicochemical properties (e.g., water solubility, vapor pressure), its behavior in relevant environmental compartments (e.g., degradation, transport, transformation), and the concentration of the chemical released metals-toolbox.com.
Hazard identification is the initial step in risk assessment, focusing on identifying chemical agents capable of causing adverse effects fao.orgfao.org. For industrial plants, this includes identifying hazardous sections and major inventories that could lead to fire, explosion, or toxic release environmentclearance.nic.in. Hazard identification studies (HAZID) are brainstorming workshops with multi-disciplinary teams to identify potential hazards during project design, construction, installation, decommissioning, and proposed operational changes . Hazard characterization then provides a qualitative or quantitative description of the nature, severity, and duration of these adverse effects fao.orgfao.org.
Exposure Assessment
Regulatory Frameworks and Guidelines for Pesticide Evaluation
Regulatory bodies play a critical role in evaluating and managing the risks associated with pesticides like this compound. In the United States, the Environmental Protection Agency (EPA) is responsible for regulating pesticides, ensuring they meet current scientific and regulatory standards before they can be sold or distributed epa.gov. Pesticides must be registered or exempted by the EPA's Office of Pesticide Programs, and their use must be consistent with approved label directions epa.gov.
The EPA conducts ongoing reviews, such as the reregistration program for older pesticides (registered before November 1984) and the registration review program initiated in 2006, which reevaluates each pesticide active ingredient every 15 years epa.gov. These reviews consider human health and ecological effects to identify and reduce risks of concern. The EPA also establishes "tolerances," or maximum residue limits (MRLs), for pesticides that may remain in or on foods, basing these limits on potential risks epa.gov.
Remediation Technologies for this compound Contamination
Remediation technologies are employed to remove or transform contaminants like this compound from the environment. For s-triazine herbicides, which include this compound, various methods are available for their removal and degradation into less toxic substances mdpi.comhchforum.com.
Research has explored the degradation of this compound from water using nano-adsorbents. One study demonstrated that a nano-adsorbent could degrade 90% of this compound in water under specific conditions: an initial concentration of 30 µg/L, pH 7, temperature of 20 °C, a nano-adsorbent dose of 2.5 g/L, and a contact time of 30 minutes mdpi.com.
General remediation techniques applicable to s-triazine herbicides, and potentially to this compound, include:
Physical Adsorption : This involves the use of materials to bind and remove contaminants from a medium mdpi.com.
Advanced Oxidation Processes (AOPs) : These processes use powerful oxidizing agents to break down contaminants mdpi.com.
Chemical Remediation : This involves chemical reactions to transform or neutralize contaminants mdpi.com.
Photoremediation : This technique uses light to degrade contaminants mdpi.com.
Phytoremediation : This involves the use of plants to remove, contain, or degrade contaminants mdpi.com.
Biodegradation : This method utilizes indigenous microbial species to break down s-triazine herbicides mdpi.com. Microbial enzymes and genes can provide insights into transformation pathways for effective biodegradation strategies mdpi.com.
Thermal Remediation : High-temperature thermal conductive heating (TCH) has been used for decades to remediate contaminated soils, with documented effects for various persistent organic pollutants, including some pesticides hchforum.com.
Table 1: Environmental Fate Properties of this compound
| Property | Value |
| Solubility - In water at 20 °C (mg/L) | 600 |
| Solubility - In organic solvents (mg/L) | 40000 |
Table 2: Remediation Study Findings for this compound
| Remediation Method | Initial Concentration | pH | Temperature | Nano-adsorbent Dose | Contact Time | Degradation Percentage |
| Nano-adsorbent | 30 µg/L | 7 | 20 °C | 2.5 g/L | 30 min | 90% |
Adsorption Technologies
Adsorption is a highly regarded method for the removal of this compound from contaminated water due to its high efficiency, cost-effectiveness, simple operation, and the absence of secondary pollutants unpaywall.org. Research has demonstrated the efficacy of composite nanoadsorbents in removing this compound from water. One study reported a 90% removal capacity of this compound from water using a composite nanoadsorbent under optimized conditions mdpi.comcapes.gov.brcabidigitallibrary.orgtandfonline.com.
Table 1: Optimized Adsorption Parameters for this compound Removal Using Composite Nanoadsorbent
| Parameter | Value |
| Initial Concentration | 30.0 µg/L |
| pH | 7.0 |
| Temperature | 20.0 °C |
| Adsorbent Dose | 2.5 g/L |
| Contact Time | 30.0 min |
| Removal Capacity | 90% |
The adsorption process of this compound onto these nanoadsorbents has been shown to follow Langmuir, Freundlich, and Temkin isotherm models, indicating both monolayer and multilayer adsorption mechanisms capes.gov.brcabidigitallibrary.orgtandfonline.com. Kinetic modeling revealed a pseudo-second-order mechanism and liquid film diffusion as the rate-determining steps, suggesting a chemical adsorption process capes.gov.brcabidigitallibrary.orgtandfonline.com. Thermodynamic studies indicated that the adsorption is an exothermic process with a decrease in entropy capes.gov.brcabidigitallibrary.orgtandfonline.com.
Beyond synthetic nanoadsorbents, biosorbents also present a promising avenue for this compound remediation. For instance, a novel biosorbent derived from the solid residue of fermented traditional alcoholic beverage, termed "Local Beer Residue" (LBR), has exhibited admirable adsorption capacities for multi-residue pesticides, including this compound ajol.info.
Table 2: Optimized Adsorption Parameters for this compound Removal Using Local Beer Residue (LBR) Biosorbent
| Parameter | Value |
| pH | 5.0 |
| Adsorbent Dose | 0.7 g |
| Agitation Speed | 250 rpm |
| Contact Time | 75 min |
| Analyte Concentration | 0.25 to 1 mg/L |
The adsorption onto LBR also conformed to a pseudo-second-order kinetic model, implying that chemisorption plays a significant role in the adsorption process ajol.info.
Bioremediation Approaches
Bioremediation, particularly through microbial degradation, offers an eco-friendly and cost-effective strategy for the environmental cleanup of s-triazine herbicides like this compound researchgate.netmdpi.comresearchgate.netnih.gov. Microorganisms possess the inherent capability to break down these herbicides into less harmful compounds, contributing significantly to environmental remediation mdpi.com. Research indicates that certain microbial strains can achieve the complete mineralization of s-triazines and their toxic metabolites mdpi.com.
Insights into the transformation pathways of these compounds into less toxic products are provided by studies on microbial enzymes and genes mdpi.com. Specifically, the hydrolytic degradation of substituents on the s-triazine ring is catalyzed by enzymes belonging to the amidohydrolase superfamily. This process leads to the formation of cyanuric acid, which is subsequently metabolized into ammonia (B1221849) and carbon dioxide researchgate.netresearchgate.net.
The integration of nanomaterials with indigenous microbial species represents a combinatorial approach with vast potential for the sustainable removal of toxic residues from agroecosystems researchgate.netresearchgate.net. Furthermore, advancements in genetic engineering, including genetically engineered microorganisms, genome editing, and protein/metabolic engineering, are revolutionizing the field of bioremediation, enabling more effective breakdown of persistent contaminants researchgate.netnih.gov.
Advanced Oxidation Processes (AOPs)
Advanced Oxidation Processes (AOPs) are a category of chemical treatment methods designed to eliminate organic and, in some cases, inorganic materials from water and wastewater through oxidation reactions involving highly reactive hydroxyl radicals (·OH) membranechemicals.comkirj.eewikipedia.orgmdpi.com. These processes are capable of completely oxidizing organic compounds to carbon dioxide and water membranechemicals.com.
AOPs typically utilize primary oxidants such as ozone (O3), hydrogen peroxide (H2O2), and/or energy sources like ultraviolet (UV) light, often in various combinations membranechemicals.comkirj.eewikipedia.org. For instance, Fenton's reagent, which involves hydrogen peroxide in the presence of ferrous ions, has been proposed for the degradation of s-triazine herbicides google.comcore.ac.ukacs.org. While specific detailed studies on this compound's photocatalytic degradation are limited in the provided context, photocatalytic degradation in general is recognized as an economic and eco-friendly method for water treatment researchgate.net. Titanium oxide nanocatalysts, for example, have demonstrated efficiency in the photodegradation of atrazine (B1667683), another s-triazine herbicide, suggesting similar potential for this compound mdpi.comresearchgate.net.
AOPs are particularly effective for treating biologically toxic or non-degradable substances, including pesticides, by converting them into stable inorganic compounds through mineralization membranechemicals.comwikipedia.orgmdpi.com. However, homogeneous AOP systems, such as the traditional Fenton process, face challenges including sensitivity to pH, difficulties in catalyst recovery, generation of sludge, and high energy consumption mdpi.com. In contrast, heterogeneous catalysts, such as those based on titanium dioxide (TiO2), offer advantages like improved pH adaptability, activation under visible light, and enhanced recyclability, making them more viable for broader application mdpi.com.
Sustainable Management Practices for this compound Use
This compound, as an agrochemical herbicide, contributes to the broader environmental challenge posed by s-triazines, which are known for their high persistence and long half-lives in the environment researchgate.netnih.govresearchgate.netebi.ac.ukeuropa.eu. The imprudent application of these herbicides leads to increased toxic residues in food commodities and water sources researchgate.netnih.govresearchgate.net. Beyond direct contamination, the widespread presence of s-triazines can negatively impact beneficial flora and fauna, including pollinators and predators, and interfere with essential biological processes like photosynthesis nih.gov.
Sustainable management practices for this compound use are therefore crucial and should focus on minimizing its release into the environment, promoting its degradation, and adhering to strict guidelines for application and disposal. Initiatives such as the "Environmental Yardstick for Pesticides" exemplify efforts to reduce environmental impact by guiding the selection of pesticides with lower ecological footprints and mandating the registration of pesticide use europa.eu.
Key components of sustainable management include:
Minimizing Environmental Release: Implementing practices that reduce runoff and leaching of this compound into water bodies and soil.
Promoting Degradation: Encouraging and supporting the development and application of advanced remediation technologies, including adsorption, bioremediation, and advanced oxidation processes, to effectively break down this compound once it enters the environment.
Responsible Handling and Storage: Adhering to proper handling, packaging, transporting, and disposal protocols for this compound and other pesticide stockpiles to prevent accidental contamination and environmental damage worldbank.orgnih.gov. This also includes ensuring proper storage of reference materials in laboratories to maintain their integrity and analytical accuracy nih.gov.
Regulatory Oversight and Best Practices: Establishing and enforcing regulations that govern pesticide use, promoting integrated pest management (IPM) strategies, and educating users on best practices to minimize environmental exposure and risk. The ultimate goal of these practices is to reduce chemical contaminants and toxicity to a level that allows cleaned wastewater to be safely reintroduced into receiving streams membranechemicals.com.
Secbumeton Derivatives and Analogues: Synthesis and Research
Synthesis of Secbumeton Analogues and Related Triazine Derivatives
The synthesis of 1,3,5-triazine (B166579) derivatives, including analogues of this compound, typically involves established chemical methodologies that allow for the modification of substituents on the triazine ring. A classic approach is the nucleophilic substitution of chlorine atoms in 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride cabidigitallibrary.org. This method allows for the sequential introduction of various nucleophiles, such as amines, to build complex triazine structures cabidigitallibrary.org. For instance, a step-by-step reaction can be employed to synthesize trisubstituted derivatives of cyanuric chloride by reacting a disubstituted s-triazine derivative with an appropriate nucleophile in the presence of a base like anhydrous potassium carbonate cabidigitallibrary.org.
Another synthetic strategy involves the sequential construction of the triazine ring itself cabidigitallibrary.org. More recent advancements include copper-catalyzed synthesis of 2,4-diamino-1,3,5-triazines from 1,1-dibromoalkenes and biguanides under mild conditions cabidigitallibrary.org. Additionally, coupling and ring-closing reactions of benzaldehyde (B42025) derivatives and benzamidine (B55565) hydrochloride derivatives have been reported to yield 1,3,5-triazine derivatives with high efficiency nih.gov. The interaction of 2,5-disubstituted-4-hydroxy-6H-1,3-oxazine-6-ones with 1,3-binucleophiles, such as S-methylisothiourea, also provides a pathway to new 1,3,5-triazine derivatives with varied substituents at positions 2, 4, and 6 ptfarm.pl.
Given this compound's specific substitution pattern, the synthesis of its analogues would involve similar nucleophilic substitution reactions on a triazine core, systematically altering the sec-butylamino, ethylamino, or methoxy (B1213986) groups, or introducing different substituents to explore new chemical space for improved herbicidal activity or modified properties.
Structure-Activity Relationships in Triazine Herbicides
The herbicidal activity of triazine compounds, including this compound, is intrinsically linked to their molecular structure, a relationship extensively studied through Quantitative Structure-Activity Relationships (QSAR) google.commdpi.com. Triazine herbicides primarily exert their effect by inhibiting photosynthesis at Photosystem II (PSII) d-nb.infogoogle.combayer.us. They interfere with electron transfer at the reducing site of PSII in chloroplasts, leading to the disruption of the plant's food production process and ultimately plant death google.combayer.usbiointerfaceresearch.com.
The selective action of triazine herbicides in different plant species is largely determined by differential metabolism bayer.us. For example, tolerant plant species like corn possess enzymes such as glutathione-S-transferase, which can metabolize triazines like atrazine (B1667683) into non-toxic substances bayer.us. This metabolic detoxification pathway is a crucial factor in crop selectivity.
Physicochemical parameters of triazine molecules play a significant role in their biological activity. Studies have shown that the lipophilic profile, often quantified by the partition coefficient (logP), can explain a substantial portion of their toxicity google.com. QSAR models, including 3D-QSAR studies utilizing methods such as Principal Component Analysis (PCA), Multiple Linear Regression (MLR), and Artificial Neural Networks (ANN), have been applied to sets of triazine molecules to correlate their structural features with their inhibitory activity on PSII mdpi.com. These studies reveal that descriptors related to the mobility of triazines and their partitioning among different phases are particularly important for modeling their phytotoxicity ekb.eg. Understanding these structure-activity relationships is crucial for designing new triazine derivatives with enhanced efficacy, improved selectivity, and reduced environmental impact.
Pharmacokinetics and Pharmacodynamics (if applicable to derivatives)
In the context of herbicides, pharmacokinetics refers to the processes of absorption, translocation, and metabolism within the plant, while pharmacodynamics describes the biochemical and physiological effects of the herbicide on the plant. Triazine herbicides are typically absorbed by both the roots and shoots of plants and are then translocated primarily in the xylem, meaning their movement within the plant is predominantly upward google.combayer.usacs.orgtandfonline.comfrontiersin.org.
The metabolism of triazine herbicides within plants is a critical determinant of their efficacy and selectivity. Resistant plant species can metabolize these compounds into less toxic substances, often through reactions such as hydroxylation, N-dealkylation, and conjugation to peptides tandfonline.com. For instance, studies on atrazine have shown that it undergoes these detoxification pathways in tolerant plants tandfonline.com. Similarly, differential metabolism has been observed with other triazine herbicides, such as metribuzin, where tolerant soybean varieties exhibit a higher rate of degradation compared to susceptible weeds frontiersin.org.
Research into triazine derivatives also considers their "pharmacokinetic" properties in terms of their environmental fate, including microbial degradability biointerfaceresearch.comnih.gov. Studies have employed pharmacokinetic and toxicokinetic methods to verify the high microbial degradability and environmental friendliness of newly designed triazine substitutes, such as "Derivative-5," aiming to reduce environmental persistence and human health risks associated with these compounds biointerfaceresearch.comnih.gov. This highlights a broader interpretation of pharmacokinetics to include the fate and transformation of these compounds in the environment and their interaction with biological systems beyond the target plant.
Development of Novel Formulations and Delivery Systems
The development of novel formulations and delivery systems for herbicides, including this compound and its analogues, is crucial for improving their efficacy, reducing application rates, minimizing environmental contamination, and enhancing crop safety mdpi.comcabidigitallibrary.orggoogle.compreprints.org. Traditional herbicide formulations often lead to rapid degradation, volatilization, leaching, and off-target movement, necessitating higher application rates biointerfaceresearch.com. Advanced formulation technologies, such as nanoencapsulation and controlled-release systems, address these challenges.
Poly(epsilon-caprolactone) (PCL) nanocapsules have emerged as promising carriers for triazine herbicides like ametryn, atrazine, and simazine (B1681756) mdpi.comcabidigitallibrary.orgfrontiersin.orgpreprints.orgresearchgate.net. These nanocapsules demonstrate high encapsulation efficiency (often exceeding 80%) and enable the controlled release of the active ingredients, primarily regulated by the relaxation of the polymer chains mdpi.comcabidigitallibrary.orgpreprints.org. Such nanoherbicide formulations have shown reduced toxicity to non-target organisms (e.g., onions) compared to free herbicides and can achieve effective weed control at lower active substance dosages due to enhanced herbicidal activity and improved penetration into plant cuticles and tissues mdpi.comcabidigitallibrary.orgfrontiersin.orgpreprints.org. The stability of these polymeric nanoparticles in terms of size, zeta potential, pH, and polydispersity can be maintained for extended periods cabidigitallibrary.org.
Other controlled-release strategies include the incorporation of herbicides into alginate-based granules, often with additives like bentonite (B74815) acs.orgtandfonline.comnih.govresearchgate.net. For instance, atrazine encapsulated in alginate-bentonite granules exhibited significantly reduced leaching in soil columns compared to commercial formulations, with release primarily controlled by diffusion acs.orgnih.govresearchgate.net. Similarly, starch granules have been utilized to create controlled-release formulations for triazines like simazine, effectively retarding their leaching and maintaining their presence in the topsoil cambridge.org. While specific novel formulations for this compound itself are not extensively detailed in the public domain, the advancements in controlled-release and nano-delivery systems for the broader class of triazine herbicides are directly applicable and represent a significant area of ongoing research for improving the performance and environmental profile of compounds like this compound.
Future Research Directions and Emerging Issues
Integrated Omics Approaches in Secbumeton Research (e.g., Transcriptomics, Metabolomics)
Integrated omics approaches, such as transcriptomics and metabolomics, offer powerful tools for a holistic understanding of biological systems and their responses to environmental stressors, including chemical compounds metabolon.comcd-genomics.commdpi.com. While transcriptomics focuses on the study of all messenger RNA (mRNA) molecules in a cell, providing insights into gene expression and regulatory mechanisms, metabolomics involves the quantitative analysis of all small-molecule metabolites, revealing the actual biochemical processes occurring within an organism metabolon.comcd-genomics.commdpi.com. Combining these "omics" datasets allows researchers to bridge the gap from genotype to phenotype, providing a more comprehensive picture of how a chemical like this compound might impact an organism at a molecular level metabolon.commdpi.comnih.gov. For instance, integrated analyses can identify differentially expressed genes and correlate them with changes in metabolic pathways, thereby elucidating intrinsic regulatory mechanisms and identifying key functional genes and metabolites related to the chemical's effects cd-genomics.commdpi.commdpi.com. Although specific studies applying these integrated omics approaches directly to this compound are not extensively documented in current literature, this field holds significant promise for future this compound research to uncover subtle biological impacts and mechanisms of action or detoxification that may not be apparent through conventional methods. This could include investigating the molecular responses of non-target organisms to this compound exposure or understanding its degradation pathways within plants or microbes at an unprecedented level of detail.
Computational Toxicology and Predictive Modeling for this compound
Computational toxicology, particularly through quantitative structure-activity relationship (QSAR) models, has emerged as an innovative and efficient method for evaluating the safety and potential adverse effects of various compounds azolifesciences.comtoxnavigation.com. QSAR models predict the toxicity of a chemical by establishing a relationship between its chemical structure and its biological activity azolifesciences.comtoxnavigation.com. These in silico methods are valuable alternatives to traditional in vitro and in vivo experiments, offering rapid and cost-effective screening of a large number of chemicals azolifesciences.comnih.gov. Recent advancements in QSAR modeling incorporate machine learning algorithms and integrate diverse data, including short-term toxicity assay data and toxicogenomics data, to improve predictive power and interpretability toxnavigation.comnih.govupf.edubiorxiv.org. For this compound, future research could focus on developing or applying advanced QSAR models to predict its environmental fate, potential ecotoxicity to various non-target organisms, or its degradation products' toxicity. Such predictive modeling could help in assessing potential risks associated with this compound more efficiently and in identifying structural modifications that might lead to less hazardous alternatives.
Understanding "Cocktail Effects" and Mixtures with Other Contaminants
The environmental reality often involves organisms being exposed to complex mixtures of chemical substances, rather than single compounds in isolation tame-water.comeuropa.eud-nb.info. This phenomenon, known as the "cocktail effect," highlights that chemical substances, even when present at individually non-toxic concentrations, can become toxic when combined, leading to additive, synergistic, potentiating, or even antagonistic effects tame-water.comeuropa.eud-nb.info. Pesticides, including triazine herbicides like this compound, frequently appear in such mixtures in food, water, and soil mdpi.compan-uk.org. Current regulatory systems often assess individual chemicals, overlooking the potential risks posed by these mixtures pan-uk.org. Research on "cocktail effects" is crucial for understanding the true environmental and health impacts of contaminants tame-water.comeuropa.eu. Future research on this compound should investigate its interactions with other commonly co-occurring pesticides, pharmaceuticals, or environmental pollutants. This would involve designing studies that expose organisms to realistic environmental mixtures containing this compound to assess combined toxicities, environmental persistence, and transport behaviors, thereby providing a more accurate risk assessment.
Development of Eco-Friendly Alternatives and Sustainable Control Strategies
The increasing awareness of environmental pollution and the need for sustainable agricultural practices underscore the importance of developing eco-friendly alternatives to conventional pesticides like this compound researchgate.net. Sustainable control strategies aim to reduce reliance on synthetic chemicals by exploring methods that are less harmful to the environment and non-target organisms researchgate.net. This includes research into biological control agents, integrated pest management (IPM) techniques, and the development of biodegradable or naturally derived herbicides. For triazine herbicides, microbial degradation and bioremediation approaches have shown potential for removing toxic residues from agroecosystems researchgate.net. Future research efforts should focus on identifying and developing alternatives for weed control that offer similar efficacy to this compound but with a significantly reduced environmental footprint. This could involve exploring novel bioherbicides, enhancing the efficacy of microbial degradation processes for this compound in contaminated environments, or implementing advanced agricultural practices that minimize weed proliferation without chemical intervention.
Impact of Climate Change on this compound's Environmental Fate and Efficacy
Climate change introduces new complexities to the environmental fate and efficacy of agricultural chemicals, including herbicides like this compound. Parameters such as altered temperature regimes, changes in precipitation patterns, and increased atmospheric carbon dioxide levels can significantly influence the degradation, mobility, and bioavailability of pesticides in the environment. For instance, elevated temperatures could accelerate the degradation rates of some compounds or, conversely, increase their volatility and atmospheric transport. Changes in rainfall patterns could affect soil moisture, runoff, and leaching, thereby altering the distribution and persistence of this compound in different environmental compartments. Furthermore, climate change can impact plant physiology and weed growth, potentially influencing the efficacy of herbicides and necessitating adjustments in application rates or timing. Future research is needed to model and predict how various climate change scenarios will affect this compound's environmental behavior, including its persistence in soil and water, its potential for bioaccumulation, and its effectiveness in controlling target weeds under changing climatic conditions. Such studies are crucial for developing adaptive management strategies and ensuring the continued effectiveness and environmental safety of weed control practices in a changing climate.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
